1-Cyclopentylpiperidine
CAS No.: 7335-04-8
Cat. No.: VC1967639
Molecular Formula: C10H19N
Molecular Weight: 153.26 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 7335-04-8 |
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Molecular Formula | C10H19N |
Molecular Weight | 153.26 g/mol |
IUPAC Name | 1-cyclopentylpiperidine |
Standard InChI | InChI=1S/C10H19N/c1-4-8-11(9-5-1)10-6-2-3-7-10/h10H,1-9H2 |
Standard InChI Key | WYANFTXHKVXPFJ-UHFFFAOYSA-N |
SMILES | C1CCN(CC1)C2CCCC2 |
Canonical SMILES | C1CCN(CC1)C2CCCC2 |
Introduction
Chemical Structure and Properties
1-Cyclopentylpiperidine is an organic compound characterized by a piperidine ring substituted with a cyclopentyl group at the nitrogen position. Its molecular formula is C10H19N, with a molecular weight of 153.26 g/mol . The compound features a six-membered piperidine heterocycle with a nitrogen atom, to which a five-membered cyclopentyl ring is attached.
The three-dimensional structure of this molecule plays a crucial role in its biochemical interactions and potential therapeutic applications. The piperidine ring typically adopts a chair conformation, while the cyclopentyl group provides additional conformational flexibility.
Physical and Chemical Properties
The physical and chemical properties of 1-cyclopentylpiperidine are summarized in the following table:
Property | Value |
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Molecular Formula | C10H19N |
Molecular Weight | 153.26 g/mol |
CAS Registry Number | 7335-04-8 |
Density | ~1.0 g/cm³ |
Boiling Point | 233.3±8.0°C at 760 mmHg |
Flash Point | 95.7±9.4°C |
IUPAC Standard InChIKey | WYANFTXHKVXPFJ-UHFFFAOYSA-N |
SMILES Notation | C1CCN(CC1)C2CCCC2 |
These physicochemical properties contribute to the compound's behavior in various chemical reactions and biological systems. The relatively high boiling point indicates significant intermolecular forces, while its molecular structure suggests potential for various chemical transformations.
Synthesis Methods
The synthesis of 1-cyclopentylpiperidine can be accomplished through several reaction pathways. One common method involves the reaction of piperidine with cyclopentanone under specific conditions. This reaction typically proceeds through a reductive amination mechanism, involving the formation of an imine intermediate followed by reduction.
Common Synthetic Routes
The preparation methods for 1-cyclopentylpiperidine include:
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Reductive Amination: Reaction of piperidine with cyclopentanone, followed by reduction using agents such as sodium borohydride or sodium cyanoborohydride.
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Substitution Reactions: Nucleophilic substitution of cyclopentyl halides with piperidine, often performed under basic conditions to facilitate the reaction.
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Catalytic Hydrogenation: Reaction of piperidine with cyclopentanone in the presence of hydrogen and a suitable catalyst, such as palladium or platinum.
The specific conditions for these reactions, including temperature, pressure, solvent choice, and catalyst presence, are crucial for optimizing yield and purity of the final product. These synthetic approaches provide versatile routes to obtain 1-cyclopentylpiperidine for research and industrial applications.
Chemical Reactivity
1-Cyclopentylpiperidine demonstrates reactivity patterns typical of tertiary amines, with the nitrogen atom serving as a nucleophilic center. This reactivity profile enables the compound to participate in various chemical transformations.
Key Reaction Types
The compound undergoes several significant reaction types:
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Oxidation Reactions: 1-Cyclopentylpiperidine can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, potentially leading to the formation of N-oxides or products where the cyclopentyl or piperidine rings are oxidized.
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Reduction Reactions: While already in a relatively reduced state, the compound can undergo specific transformations with strong reducing agents like lithium aluminum hydride, potentially affecting functional groups added in derivative synthesis.
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Substitution Reactions: The tertiary amine nitrogen can participate in nucleophilic substitution reactions, allowing for quaternization or further functionalization.
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Alkylation and Acylation: The nitrogen atom can be further functionalized through alkylation or acylation reactions, leading to quaternary ammonium salts or amides, respectively.
These reaction patterns make 1-cyclopentylpiperidine a versatile building block for more complex molecular architectures with potential applications in pharmaceutical development.
Biological Activities
Research has revealed that 1-cyclopentylpiperidine possesses several biological activities that may have therapeutic potential. Its structural features enable interactions with various biological targets, particularly within the central nervous system.
Neurotransmitter Interactions
Studies indicate that 1-cyclopentylpiperidine can interact with several neurotransmitter systems:
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Serotonergic System: The compound has demonstrated interactions with serotonin receptors, suggesting potential applications in treating mood disorders. Studies have shown antidepressant-like effects in animal models, with significant reductions in immobility time during forced swim tests.
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Dopaminergic System: Research has indicated that 1-cyclopentylpiperidine may modulate dopamine receptors, which are critical in conditions such as schizophrenia and Parkinson's disease. This interaction suggests potential applications as an antipsychotic agent.
Analgesic Properties
In vitro and animal model studies have demonstrated that 1-cyclopentylpiperidine possesses analgesic properties. These effects likely involve modulation of pain pathways within the central nervous system, although the precise mechanisms require further elucidation.
Antidepressant Effects
The compound has shown promising results in models of depression, likely due to its interaction with serotonin receptors. These findings suggest potential applications in treating mood disorders, although clinical studies are necessary to confirm these effects in humans.
Table: Biological Activities of 1-Cyclopentylpiperidine
Biological Activity | Proposed Mechanism | Research Evidence |
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Antidepressant Effects | Interaction with serotonin receptors | Reduced immobility in forced swim tests |
Antipsychotic Potential | Modulation of dopamine receptors | Reduction of hyperactivity in rodent models |
Analgesic Properties | Modulation of pain pathways | Efficacy in pain response models |
Applications in Scientific Research
1-Cyclopentylpiperidine serves various purposes in scientific research, functioning both as a subject of study and as a tool for further investigations.
Medicinal Chemistry Applications
In medicinal chemistry, 1-cyclopentylpiperidine plays several important roles:
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Lead Compound Development: The compound serves as a scaffold for developing novel therapeutic agents, particularly those targeting neurological and psychiatric disorders.
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Structure-Activity Relationship Studies: Derivatives of 1-cyclopentylpiperidine help researchers understand how structural modifications affect biological activity, guiding the rational design of more effective compounds.
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Drug Development: The compound's biological activities make it a potential starting point for developing treatments for depression, psychosis, and pain management.
Chemical Synthesis Applications
Beyond its biological applications, 1-cyclopentylpiperidine serves as:
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Synthetic Intermediate: The compound functions as a building block in the synthesis of more complex molecules with potential pharmaceutical or agrochemical applications.
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Catalyst Development: Derivatives of 1-cyclopentylpiperidine have been explored as catalysts for various organic reactions due to their nucleophilic properties and structural features.
Comparative Analysis with Similar Compounds
Understanding 1-cyclopentylpiperidine in the context of related compounds provides valuable insights into its unique properties and potential applications.
Structural Analogues
Several compounds share structural similarities with 1-cyclopentylpiperidine:
Compound | Molecular Formula | Key Structural Difference | Notable Properties |
---|---|---|---|
1-Cyclopentylpiperidine | C10H19N | Reference compound | Tertiary amine with cyclopentyl group |
Piperidine | C5H11N | Lacks cyclopentyl group | More basic; simpler structure |
1-Cyclohexylpiperidine | C11H21N | Contains cyclohexyl instead of cyclopentyl | Slightly more lipophilic |
1-Cyclopentylpiperazine | C9H18N2 | Contains piperazine instead of piperidine ring | Additional nitrogen; different pharmacology |
2-Cyclopentylpiperidine | C10H19N | Cyclopentyl at C2 rather than N position | Different spatial arrangement; chiral |
The specific positioning of the cyclopentyl group and the nature of the heterocyclic ring significantly influence the chemical reactivity and biological activities of these compounds .
Pharmacological Comparison
When compared to related compounds with established pharmacological properties, 1-cyclopentylpiperidine demonstrates distinctive characteristics:
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Receptor Selectivity: The cyclopentyl group confers specific binding properties that differ from those of simpler piperidine derivatives, potentially offering more selective interactions with target receptors.
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Blood-Brain Barrier Penetration: The lipophilicity contributed by the cyclopentyl group may influence the compound's ability to cross the blood-brain barrier, an important consideration for central nervous system applications.
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Metabolic Stability: The cyclopentyl substituent can affect metabolic pathways and stability, potentially offering advantages over other piperidine derivatives in pharmacokinetic profiles.
Research Findings
Recent investigations have yielded important insights into the properties and potential applications of 1-cyclopentylpiperidine. These findings highlight the compound's versatility and potential value in various scientific domains.
Pharmacological Studies
In-depth pharmacological research has revealed specific characteristics of 1-cyclopentylpiperidine:
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Receptor Binding Profiles: Studies have elucidated the compound's interactions with various neurotransmitter receptors, demonstrating affinity for serotonergic and dopaminergic systems that may underlie its reported biological activities.
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In Vivo Efficacy: Animal model studies have demonstrated antidepressant-like effects with significant reductions in immobility time during forced swim tests, indicating potential therapeutic applications in mood disorders.
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Structure-Activity Relationships: Investigations comparing 1-cyclopentylpiperidine with structural analogues have identified key molecular features necessary for biological activity, guiding the development of more potent derivatives.
Medicinal Chemistry Applications
Medicinal chemistry research has explored various applications of 1-cyclopentylpiperidine:
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Drug Development: The compound has served as a starting point for developing potential therapeutic agents targeting neurological and psychiatric conditions.
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Multi-Target Drug Design: Some research has investigated incorporating 1-cyclopentylpiperidine or its structural features into molecules designed to interact with multiple biological targets simultaneously, potentially offering advantages in treating complex disorders.
Future Research Directions
The current understanding of 1-cyclopentylpiperidine points to several promising avenues for future investigation.
Challenges and Opportunities
The future research landscape for 1-cyclopentylpiperidine presents both challenges and opportunities:
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Selectivity Enhancement: Improving selectivity for specific receptor subtypes remains a key challenge in developing therapeutically viable derivatives with minimal side effects.
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Pharmacokinetic Optimization: Enhancing properties such as bioavailability, metabolic stability, and blood-brain barrier penetration offers opportunities to improve the therapeutic potential of this compound class.
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Novel Application Discovery: Exploring applications beyond the currently identified activities could reveal unexpected therapeutic opportunities in additional disease areas.
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